![molecular formula C7H6BrNO3 B2965813 5-Amino-3-bromo-2-hydroxybenzoic acid CAS No. 54669-99-7](/img/structure/B2965813.png)
5-Amino-3-bromo-2-hydroxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-3-bromo-2-hydroxybenzoic acid is a chemical compound with the molecular formula C7H6BrNO3. It has a molecular weight of 232.03 . It is a powder that is stored at room temperature .
Molecular Structure Analysis
The InChI code for 5-Amino-3-bromo-2-hydroxybenzoic acid is 1S/C7H6BrNO3/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2,10H,9H2,(H,11,12) . This code provides a specific description of the molecule’s structure, including the positions of the bromine, amino, and hydroxy groups on the benzoic acid ring .Physical And Chemical Properties Analysis
5-Amino-3-bromo-2-hydroxybenzoic acid is a powder that is stored at room temperature . It has a molecular weight of 232.03 .Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Drug Development
5-Amino-3-bromo-2-hydroxybenzoic acid: is a derivative of 5-aminosalicylic acid (5-ASA), which has been studied for its potent anti-inflammatory activity. It has been shown to be an effective antioxidant in vitro and can inhibit myeloperoxidase activity in vivo, comparable to indomethacin .
Antibiotic Precursor
This compound serves as a precursor for the biosynthesis of 3-amino-5-hydroxybenzoic acid (AHBA), which is a key building block for ansamycin and mitomycin antibiotics. These antibiotics are crucial in treating various bacterial infections .
Brominated Disinfection Byproduct Analysis
In environmental chemistry, 5-Amino-3-bromo-2-hydroxybenzoic acid can be identified as a brominated disinfection byproduct (Br-DBP) formed during the chlorination of saline sewage effluents. Understanding its formation and effects is essential for water treatment and safety .
Synthesis of Neolignans
The compound may be employed as a starting reagent for the synthesis of honokiol, a biphenyl-type neolignan. Honokiol has various pharmacological effects, including anti-tumor, anti-inflammatory, and antioxidant activities .
Pharmacokinetic Studies
Pharmacokinetic profiles of 5-Amino-3-bromo-2-hydroxybenzoic acid derivatives can be studied to understand their absorption, distribution, metabolism, and excretion (ADME) properties. This information is vital for drug development and safety assessments .
Antioxidant Properties
Due to its structural similarity to other hydroxybenzoic acids, it’s likely that 5-Amino-3-bromo-2-hydroxybenzoic acid exhibits antioxidant properties. These properties are beneficial in preventing oxidative stress-related diseases .
Anti-Cancer Research
The compound’s potential anti-cancer properties can be explored due to its relation to hydroxybenzoic acids, which have shown anticancer and antitumor activities in various studies .
Algal Biotechnology
5-Amino-3-bromo-2-hydroxybenzoic acid: may also find applications in algal biotechnology. Its derivatives could be used to study the stress responses in halotolerant Scenedesmus strains, which are promising for bio-based energy and chemical production .
Safety and Hazards
This compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These codes indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Wirkmechanismus
Target of Action
It is known that similar compounds, such as 5-aminosalicylic acid derivatives, have anti-inflammatory properties .
Mode of Action
It is known that similar compounds participate in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of two organic groups, one electrophilic and one nucleophilic, in the presence of a palladium catalyst .
Biochemical Pathways
A similar compound, 3-amino-5-hydroxybenzoic acid, is known to be involved in the biosynthesis of ansamycin and mitomycin antibiotics via the aminoshikimate pathway .
Pharmacokinetics
A study on a similar compound, a 5-aminosalicylic acid derivative, has been conducted . The study examined the compound’s acute toxicity and pharmacokinetic profiles in rats .
Result of Action
Similar compounds, such as 5-aminosalicylic acid derivatives, have been shown to have potent anti-inflammatory activity .
Action Environment
It is known that similar compounds can impart antibacterial properties when bonded to viscose fabric .
Eigenschaften
IUPAC Name |
5-amino-3-bromo-2-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2,10H,9H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLFPGIAAXLPRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)O)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
54669-99-7 |
Source
|
Record name | 5-amino-3-bromo-2-hydroxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.